

The Discovery and History of Bongkreikic Acid: A Technical Guide

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Compound of Interest

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Abstract

Bongkreikic acid is a potent mitochondrial toxin produced by the bacterium *Burkholderia gladioli* pathovar *cocovenenans* (formerly known as *Pseudomonas cocovenenans*). This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to **bongkreikic acid**. It details the initial identification of the toxin and its causative organism following deadly food poisoning outbreaks in Indonesia. The guide elucidates the mechanism of action of **bongkreikic acid** as a specific and irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical component of cellular energy metabolism. Detailed experimental protocols for the isolation, characterization, and toxicological assessment of **bongkreikic acid** are provided, alongside tabulated quantitative data for easy reference. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex toxin. This guide serves as a critical resource for researchers, scientists, and drug development professionals working in toxicology, mitochondrial research, and anti-cancer drug discovery.

Introduction

Bongkreikic acid is a highly toxic, heat-stable, and colorless and odorless unsaturated tricarboxylic acid.^{[1][2]} It is a respiratory toxin that has been implicated in numerous fatal food poisoning outbreaks, primarily in Indonesia and China, associated with the consumption of fermented coconut or corn products.^{[1][2][3]} The toxin is a secondary metabolite produced by

the bacterium *Burkholderia gladioli* pathovar *cocovenenans*.^[2] The unique and highly specific mechanism of action of **bongkreikic acid**, the irreversible inhibition of the mitochondrial ADP/ATP carrier, has made it a valuable tool in mitochondrial research and a subject of interest in drug development.^{[1][2]} This guide provides a detailed technical account of the discovery, history, and scientific investigation of **bongkreikic acid**.

History of Discovery

The history of **bongkreikic acid** is inextricably linked to "bongkrek," a traditional Indonesian fermented food made from coconut. The first recorded outbreak of poisoning associated with bongkrek consumption was documented by Dutch researchers in 1895 in Java, Indonesia.^[1] However, it was not until the 1930s that a systematic investigation into the cause of these poisonings was undertaken by Dutch scientists W.K. Mertens and A.G. van Veen at the Eijkman Institute in Jakarta.^{[2][3]} Faced with increasingly frequent and deadly outbreaks, with up to 12 cases reported annually, their research led to the successful identification of the causative agent, a bacterium they named *Pseudomonas cocovenenans*, and the toxin it produced, which they named **bongkreikic acid**.^{[2][4]}

The bacterium is now classified as *Burkholderia gladioli* pathovar *cocovenenans*.^[4] Mertens and van Veen's pioneering work laid the foundation for all subsequent research on this potent toxin.^[4]

Physicochemical Properties and Structure

Bongkreikic acid is a complex polyketide with the IUPAC name (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid.^[3] Its molecular formula is $C_{28}H_{38}O_7$ and it has a molecular weight of 486.6 g/mol.^[5] The structure of **bongkreikic acid** was elucidated through a combination of chemical degradation studies and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^{[5][6][7]}

Spectroscopic Data

The structural characterization of **bongkreikic acid** and its isomers has been refined over the years with advanced analytical techniques.

Table 1: Key Spectroscopic Data for **Bongkreikic Acid** and its Isomer iBKA-neo^[6]

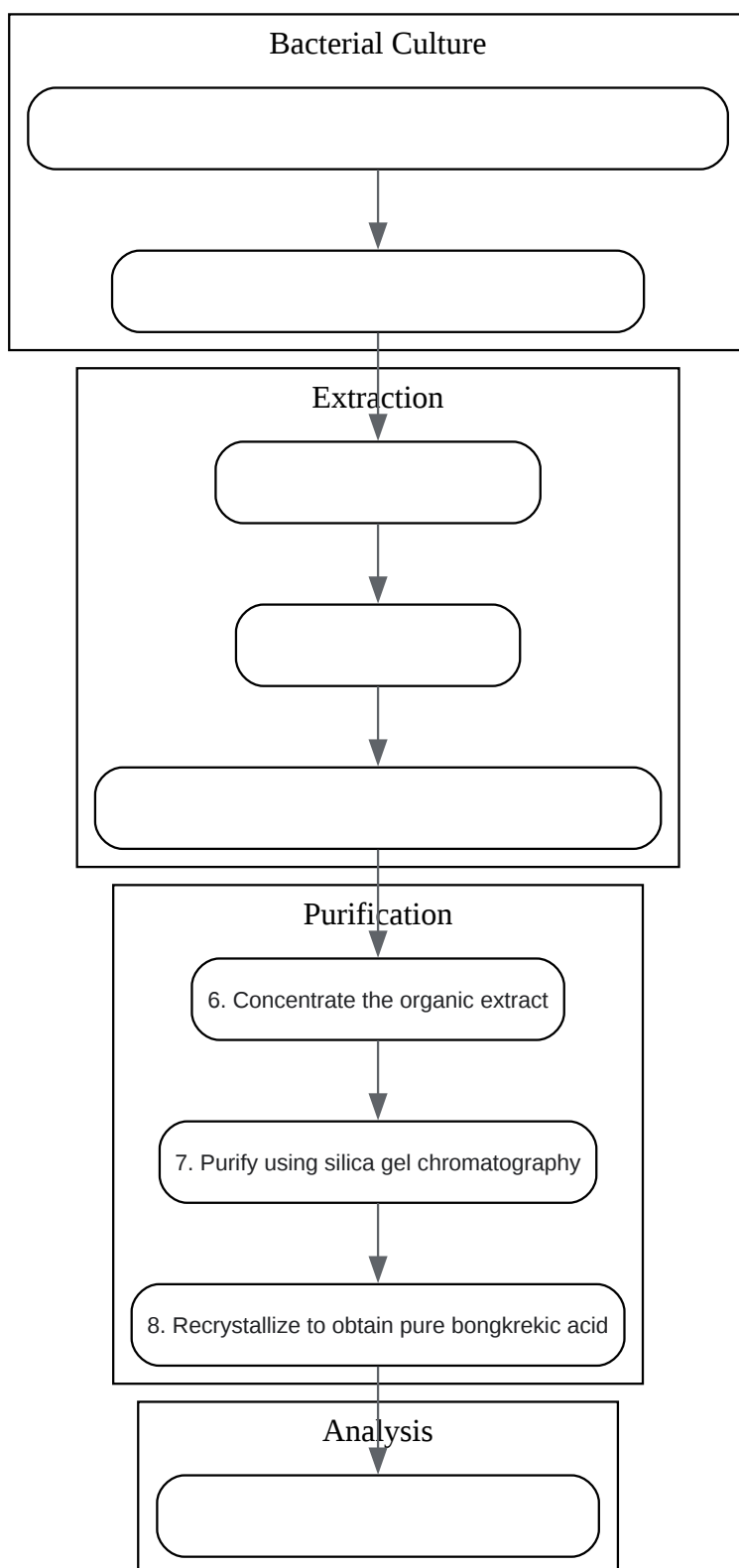
Spectroscopic Technique	Bongkrelic Acid (Z-configuration at C8-C9)	iBKA-neo (E-configuration at C8-C9)
^1H NMR (600 MHz, CD_3OD)	δ 5.98 (t, J = 10.9 Hz, 1H), 5.21 (dt, J = 10.9, 7.6 Hz, 1H)	δ 6.03 (dd, J = 14.7, 10.3 Hz, 1H), 5.46 (dd, J = 14.7, 7.3 Hz, 1H)
^{13}C NMR (150 MHz, CD_3OD)	δ 130.55, 123.73	δ 132.88, 126.45

Experimental Protocols

Isolation and Purification of Bongkrelic Acid from *Burkholderia gladioli* pv. *cocovenenans*

The following protocol is a generalized representation based on modern adaptations of the original methods developed by van Veen and Mertens.

Experimental Workflow for **Bongkrelic Acid** Isolation



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Caption: Workflow for the isolation and purification of **bongkreikic acid**.

- **Bacterial Culture:** *Burkholderia gladioli* pv. *cocovenenans* is cultured in a suitable medium, often containing coconut or corn components, which are rich in fatty acids that promote toxin production.[8] The culture is incubated at a temperature between 22-30°C, which is optimal for **bongkreikic acid** synthesis.[9]
- **Extraction:** After a sufficient incubation period (e.g., 14 days), the fermentation broth is harvested.[6] The broth is then acidified to a low pH (e.g., <4) to protonate the carboxylic acid groups of **bongkreikic acid**, making it more soluble in organic solvents. The acidified broth is then extracted multiple times with an organic solvent such as ethyl acetate.[6]
- **Purification:** The organic extracts are combined and concentrated under reduced pressure. The crude extract is then subjected to purification by silica gel column chromatography.[6] The fractions containing **bongkreikic acid** are collected and further purified by recrystallization to yield the pure compound.
- **Analysis:** The purity and identity of the isolated **bongkreikic acid** are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][10]

Toxicological Assessment: Determination of LD₅₀

The acute toxicity of **bongkreikic acid** is typically determined by calculating its median lethal dose (LD₅₀), the dose required to kill 50% of a tested population.

Experimental Protocol for LD₅₀ Determination in Mice

- **Animal Model:** Healthy, adult mice of a specific strain and weight range are used. The animals are acclimatized to the laboratory conditions before the experiment.
- **Dose Preparation:** A stock solution of purified **bongkreikic acid** is prepared in a suitable vehicle (e.g., saline or a mild solvent). A series of graded doses are prepared by serial dilution.
- **Administration:** The test animals are divided into groups, with a sufficient number of animals in each group (e.g., 5-10). Each group is administered a single dose of **bongkreikic acid** via a specific route (e.g., oral gavage or intraperitoneal injection). A control group receives only the vehicle.[11]

- Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality. The number of deaths in each group is recorded.[11]
- LD₅₀ Calculation: The LD₅₀ value is calculated using statistical methods, such as the probit analysis or the Reed-Muench method, based on the mortality data from the different dose groups.[12][13]

Table 2: LD₅₀ Values of **Bongkreikic Acid** in Different Animal Models

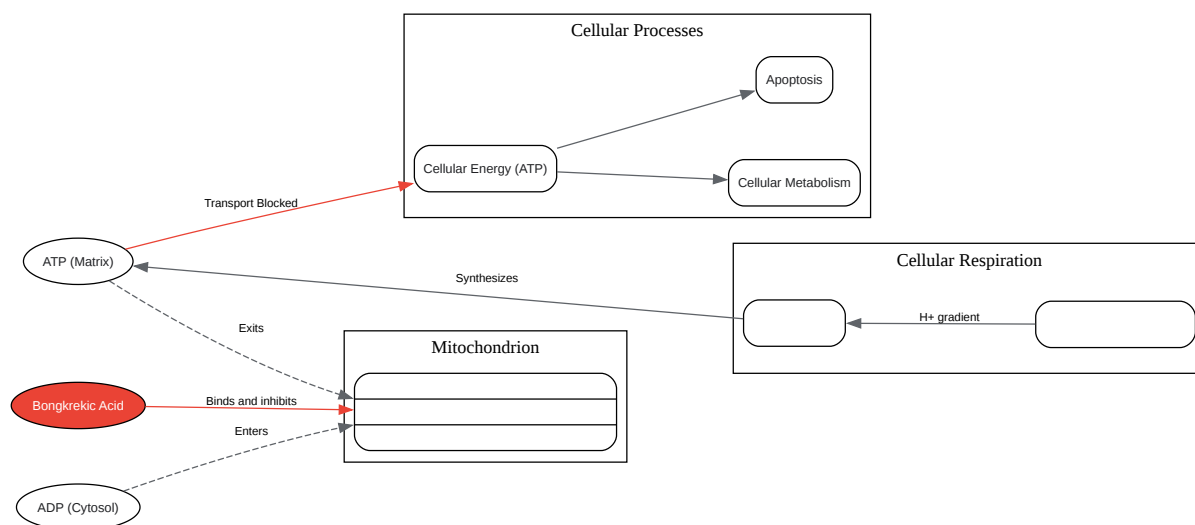
Animal Model	Route of Administration	LD ₅₀ (mg/kg body weight)	Reference
Mice	Oral	3.16	[5]
Mice	Oral	0.68–6.84	[8]
Mice	Intravenous	1.41	[8]
Rats	Oral	>10, <20	[4]
Monkeys (1-5 kg)	Oral	~0.5 mg per subject	[7]

Mechanism of Action: Inhibition of Mitochondrial ADP/ATP Translocase

The primary mechanism of **bongkreikic acid**'s toxicity is its highly specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2][8] The ANT is an integral inner mitochondrial membrane protein responsible for the exchange of ATP synthesized in the mitochondria for ADP from the cytoplasm.[1][2] This process is essential for providing the cell with the energy required for metabolic processes.

The groundbreaking work of P.J. Henderson and H.A. Lardy in 1970 elucidated this mechanism.[14] They demonstrated that **bongkreikic acid** binds to the ANT and locks it in a conformation that prevents the translocation of adenine nucleotides.[14] This inhibition is irreversible.[2]

Signaling Pathway of **Bongkreikic Acid**'s Action



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